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Compound of Interest

Compound Name: B-428

Cat. No.: B1201740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and background on

Bemcentinib, also known as R428 and BGB324. The initial search for "B-428" did not yield a

specific drug or compound; however, extensive research has identified Bemcentinib (R428) as

a likely candidate of interest. This document summarizes its core mechanism of action,

quantitative data from key experiments, and detailed experimental protocols.

Introduction and Background
Bemcentinib is an orally bioavailable, small molecule inhibitor of the AXL receptor tyrosine

kinase.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases

and is a key driver in various cellular processes critical for tumor development, growth, and

metastasis.[3] Overexpression of AXL is associated with poor prognosis in several cancers,

including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute

myeloid leukemia (AML).[1][2] Bemcentinib targets the intracellular catalytic kinase domain of

AXL, inhibiting its activity and downstream signaling pathways.[1] This inhibition can lead to

reduced tumor cell proliferation, migration, and invasion, and can also enhance sensitivity to

chemotherapy and immunotherapy.[1][2]

Mechanism of Action
Bemcentinib functions as a selective and potent inhibitor of AXL kinase. The binding of its

natural ligand, growth arrest-specific gene 6 (Gas6), to the AXL receptor triggers dimerization
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and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade

of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways,

which are crucial for cell survival, proliferation, and migration.[3]

Bemcentinib competitively binds to the ATP-binding site of the AXL kinase domain, preventing

its phosphorylation and subsequent activation. This blockade of AXL signaling leads to the

inhibition of key oncogenic processes.

Below is a diagram illustrating the AXL signaling pathway and the inhibitory effect of

Bemcentinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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